molecular formula C15H22N2O17P2-2 B1244332 UDP-alpha-D-galactose(2-)

UDP-alpha-D-galactose(2-)

Cat. No.: B1244332
M. Wt: 564.29 g/mol
InChI Key: HSCJRCZFDFQWRP-ABVWGUQPSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-alpha-D-galactose(2-) is a UDP-D-galactose(2-) in which the anomeric centre of the galactose moiety has alpha-configuration. It is an UDP-D-galactose(2-) and an UDP-monosaccharide(2-). It is a conjugate base of an UDP-alpha-D-galactose.
A nucleoside diphosphate sugar which can be epimerized into UDPglucose for entry into the mainstream of carbohydrate metabolism. Serves as a source of galactose in the synthesis of lipopolysaccharides, cerebrosides, and lactose.

Scientific Research Applications

Enzymatic Pathways and Metabolic Importance

  • UDP-alpha-D-galactose plays a crucial role in the Leloir pathway for galactose metabolism, where it is involved in converting galactose to glucose 1-phosphate, a more metabolically useful compound. This conversion is essential in normal galactose metabolism and involves a series of enzyme actions, including UDP-galactose 4-epimerase which converts UDP-galactose to UDP-glucose (Holden, Rayment, & Thoden, 2003).
  • The enzyme UDP-galactose 4-epimerase from Escherichia coli is unique among NAD+-dependent enzymes, promoting stereospecific reduction of the cofactor but nonstereospecific hydride return during normal catalysis. This enzyme plays a vital role in the interconversion of UDP-galactose and UDP-glucose (Thoden et al., 1997).

Structural Analysis and Molecular Mechanism

  • The molecular structure of NADH/UDP-glucose abortive complex of UDP-galactose 4-epimerase from Escherichia coli provides insights into the catalytic mechanism of UDP-galactose interconversion. It reveals the crucial role of specific amino acid residues in glucose binding and the necessary conformational changes in the enzyme for efficient catalysis (Thoden, Frey, & Holden, 1996).

Role in Glycosylation and Enzyme Function

  • UDP-galactose is involved in the synthesis of galactosyl-α-1,3-β-galactosyl structures in mammalian glycoconjugates, as catalyzed by UDP-galactose:β-Galactoside-α-1,3-galactosyltransferase (α3GT). The role of metal ions in binding UDP-galactose and influencing catalytic efficiency for galactose transfer is significant (Zhang, Wang, & Brew, 2001).

Implications in Human Health

  • Defects in enzymes of the Leloir pathway, including UDP-galactose 4-epimerase, can lead to galactosemia, a rare but potentially lethal condition with symptoms like intellectual retardation, liver dysfunction, and cataract formation. Understanding the structure and function of these enzymes is critical for comprehending and potentially treating this condition (Frey, 1996).

Properties

Molecular Formula

C15H22N2O17P2-2

Molecular Weight

564.29 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

HSCJRCZFDFQWRP-ABVWGUQPSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O

synonyms

Diphosphate Galactose, Uridine
Diphosphogalactose, Uridine
Galactose, UDP
Galactose, Uridine Diphosphate
Pyrophosphogalactose, Uridine
UDP Galactose
UDPGal
Uridine Diphosphate Galactose
Uridine Diphosphogalactose
Uridine Pyrophosphogalactose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-alpha-D-galactose(2-)
Reactant of Route 2
UDP-alpha-D-galactose(2-)
Reactant of Route 3
UDP-alpha-D-galactose(2-)
Reactant of Route 4
UDP-alpha-D-galactose(2-)
Reactant of Route 5
UDP-alpha-D-galactose(2-)
Reactant of Route 6
UDP-alpha-D-galactose(2-)

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